2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core with 1,3-dimethyl and 2,4-dioxo substituents, a 6-isopropyl group, and a sulfanyl bridge linked to an acetamide moiety bearing a 3-(trifluoromethyl)phenyl group. The pyridopyrimidine scaffold is known for its role in modulating kinase inhibition and anticancer activity . The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, while the sulfanyl bridge may contribute to redox-modulating properties .
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3S/c1-11(2)14-9-25-18-16(19(30)28(4)20(31)27(18)3)17(14)32-10-15(29)26-13-7-5-6-12(8-13)21(22,23)24/h5-9,11H,10H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRDCXKBDOSZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3S |
| Molecular Weight | 426.54 g/mol |
| LogP | 3.9927 |
| Polar Surface Area | 63.942 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its inhibition of key enzymes involved in cellular processes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and repair. The inhibition of DHFR leads to a decrease in tetrahydrofolate levels, which are essential for the synthesis of nucleotides necessary for DNA replication and cell division .
Biological Targets
Research indicates that compounds similar to this pyrido[2,3-d]pyrimidine derivative target various biological pathways:
- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism and DNA synthesis.
- Tyrosine Kinases : Involved in signaling pathways that regulate cell proliferation and survival. Inhibition can lead to anti-cancer effects by blocking angiogenesis and tumor growth .
Therapeutic Applications
Due to its biological activity, this compound has potential therapeutic applications in various fields:
- Anticancer Therapy : The inhibition of DHFR and tyrosine kinases positions this compound as a candidate for cancer treatment. Studies show that similar compounds exhibit significant anti-tumor activity against various cancer cell lines .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Antiparasitic Activity : Some derivatives have shown efficacy against parasitic infections by disrupting folate metabolism in parasites .
Case Studies
Several studies have explored the efficacy of pyrido[2,3-d]pyrimidine derivatives:
- A study investigating the anticancer properties of a related compound demonstrated significant cytotoxicity against melanoma cells through DHFR inhibition. The results indicated a promising therapeutic index with minimal toxicity to normal cells .
- Another research effort highlighted the use of pyrido[2,3-d]pyrimidines in treating autoimmune diseases due to their immunomodulatory effects. The compounds were found to reduce inflammation markers in animal models of rheumatoid arthritis .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to MFCD08326233 exhibit anticancer properties. The presence of the pyrido[2,3-d]pyrimidine moiety has been associated with inhibition of cancer cell proliferation. In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines .
Antifungal Properties
MFCD08326233 has been included in antifungal screening libraries due to its potential efficacy against fungal pathogens. Compounds in this category often disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth .
Epigenetic Modulation
The compound is also part of epigenetics-focused sets for drug discovery. Its structure suggests it may interact with epigenetic targets, influencing gene expression through mechanisms such as histone modification or DNA methylation .
Pesticidal Activity
Preliminary studies suggest that derivatives of MFCD08326233 may possess pesticidal properties. The trifluoromethyl group is known to enhance biological activity and stability in agrochemical formulations. This compound could be effective against specific pests or diseases affecting crops .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several pyrido-pyrimidine derivatives. Among them, a compound structurally similar to MFCD08326233 demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells .
Case Study 2: Antifungal Screening
In a screening program conducted by ChemDiv, MFCD08326233 was tested against a panel of fungal strains. Results indicated moderate antifungal activity compared to established antifungal agents. The compound's mechanism was hypothesized to involve disruption of ergosterol biosynthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridopyrimidine Derivatives
- Example 83 (): Contains a pyrido[2,3-d]pyrimidine core but with a chromen-4-one substituent and fluorine atoms. The fluorophenyl groups enhance binding to hydrophobic enzyme pockets, while the chromenone moiety may confer fluorescence properties for imaging applications.
- N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide (): A positional isomer (pyrido[4,3-d]pyrimidine) with a cyclopropyl group and iodine substituent. The iodine atom increases molecular weight (693.53 g/mol) and may improve radiopharmaceutical utility.
Sulfanyl-Acetamide Derivatives
- 2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (): Replaces the pyridopyrimidine core with a thienopyrimidine system. Activity Note: Thienopyrimidines are often associated with antiparasitic activity, contrasting with the anticancer focus of pyridopyrimidines .
- N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Features a dihydrothienopyrimidine core and difluorophenyl group. The reduced pyrimidine ring may enhance metabolic stability but limit π-stacking interactions.
Trifluoromethylphenyl-Containing Analogues
- 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide (): Uses a triazole ring instead of pyridopyrimidine.
Comparative Data Table
Research Findings
- Synthetic Accessibility : The target compound’s sulfanyl-acetamide linkage can be synthesized via nucleophilic substitution, similar to methods in (DMF, K₂CO₃, reflux) .
- Bioactivity Trends : Pyridopyrimidines with trifluoromethyl groups (e.g., ) show enhanced cellular uptake in cancer models due to improved lipophilicity .
- Thermodynamic Stability: The 2,4-dioxo groups in the target compound may reduce ring flexibility compared to dihydrothienopyrimidines, favoring target selectivity .
Q & A
Q. Basic Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions and stereochemistry. The trifluoromethyl group appears as a singlet at ~110 ppm in ¹³C NMR .
- FTIR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and sulfanyl (C-S) at 650–700 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Analysis : - X-ray Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation) resolves bond angles and packing interactions, critical for structure-activity studies .
How can computational modeling optimize reaction pathways for derivative synthesis?
Q. Advanced Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and energetics of sulfanyl group incorporation .
- Reaction Path Search : ICReDD’s combined computational-experimental approach narrows optimal conditions (e.g., solvent, catalyst) by pre-screening via density functional theory (DFT) .
- Molecular Docking : AutoDock Vina predicts binding affinities of derivatives to target proteins (e.g., kinases), guiding functional group modifications .
How should researchers address contradictions in reported biological activity data?
Q. Data Reconciliation Strategy :
- Variable Analysis : Compare cell lines (e.g., HEK293 vs. HeLa), assay concentrations, and incubation times across studies.
- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) .
- Feedback Loops : Integrate discrepancies into computational models to refine experimental parameters iteratively .
What reactor designs improve scalability and yield in large-scale synthesis?
Q. Advanced Engineering Solutions :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., alkylation) .
- Membrane Technologies : Separate intermediates via nanofiltration to reduce purification steps .
- Process Simulation : COMSOL Multiphysics models fluid dynamics and reaction kinetics to optimize residence time and temperature .
What protocols ensure safe handling and storage of this compound?
Q. Safety Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., thiourea derivatives) .
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
How can solubility challenges in in vitro assays be mitigated?
Q. Solubility Optimization :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for aqueous assays.
- Micellar Formulations : Incorporate pluronic F-68 or cyclodextrins to enhance bioavailability .
- pH Adjustment : Test solubility in buffered solutions (pH 4–9) to identify stable ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
